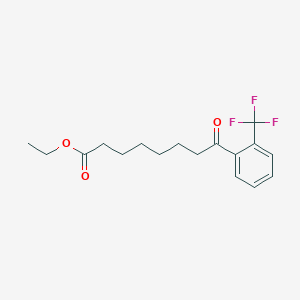

Ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate is a chemical compound with the molecular formula C17H21F3O3 . It has been mentioned in the context of research into proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins for therapeutic purposes .

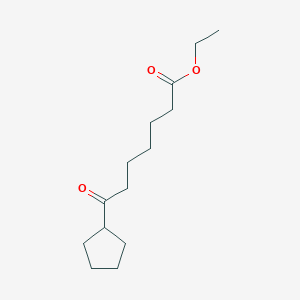

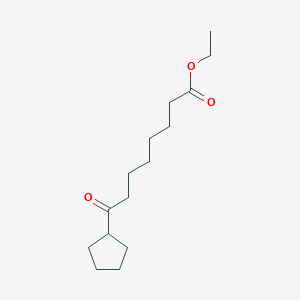

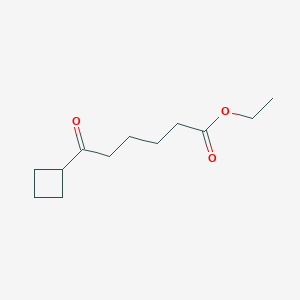

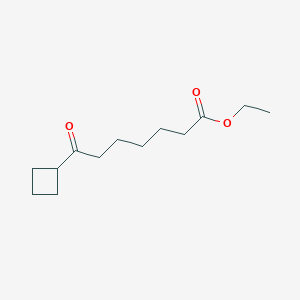

Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 21 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The exact structure can be found in chemical databases such as PubChem and ChemSpider .Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.34 . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Bio-Lubricant Base Stocks

A study outlined the synthesis of compounds related to Ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate, specifically ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate and ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate. These compounds were derived from oleic acid and proposed as bio-lubricant base stocks. Their bio-lubricant properties, such as density and acid/base number, were evaluated, demonstrating potential for real applications due to characteristics closely aligning with standard commercial lubricants (Wahyuningsih & Kurniawan, 2020).

Electrochromic Properties of Conducting Polymers

This compound-related compounds like octanoic acid 2-thiophen-3-yl-ethyl ester were used in the synthesis of conducting polymers. These polymers exhibited electrochromic properties, meaning they could change color in response to electrical input, a feature beneficial for various applications such as smart windows or display technologies. The research involved the homopolymerization of the monomer and analyzing its spectroelectrochemical properties (Sacan et al., 2006), (Camurlu et al., 2005).

Potential Therapeutic Application

In medical research, a compound closely related to this compound, 1-Octanol, was evaluated for its potential therapeutic effects in treating essential tremor, a neurological condition. The study indicated that 1-Octanol significantly decreased tremor amplitude in patients without significant side effects, suggesting its potential as a safe treatment option (Bushara et al., 2004).

Environmental Impact and Degradation

The environmental impact and degradation pathways of related compounds, like 8:2 fluorotelomer alcohol, were studied, focusing on the microbial transformation of these compounds into perfluorocarboxylic acids, including perfluorooctanoic acid. The research investigated the effect of various solvents on the degradation rate and identified specific bacterial strains involved in the transformation, crucial for understanding the environmental fate of these chemicals (Liu et al., 2007).

Propriétés

IUPAC Name |

ethyl 8-oxo-8-[2-(trifluoromethyl)phenyl]octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F3O3/c1-2-23-16(22)12-6-4-3-5-11-15(21)13-9-7-8-10-14(13)17(18,19)20/h7-10H,2-6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTVDZKVEYQAKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645732 |

Source

|

| Record name | Ethyl 8-oxo-8-[2-(trifluoromethyl)phenyl]octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898777-73-6 |

Source

|

| Record name | Ethyl η-oxo-2-(trifluoromethyl)benzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-oxo-8-[2-(trifluoromethyl)phenyl]octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.